molecular formula C7H12O4S B1399804 Ethyl 1-methanesulfonylcyclopropane-1-carboxylate CAS No. 1257236-76-2

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

Cat. No. B1399804
M. Wt: 192.24 g/mol
InChI Key: NRIOFWFQSUUNDR-UHFFFAOYSA-N
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Patent
US08633182B2

Procedure details

1-Methanesulfonyl-cyclopropanecarboxylic acid ethyl ester (1 g, 5.2 mmol) is dissolved in dry tetrahydrofuran (20 mL) and cooled to 0° C. Lithium aluminium hydride (237 mg, 6.24 mmol) is added, the mixture allowed to warm to room temperature and stirred overnight. The mixture is cooled to 0° C. and saturated aqueous sodium sulfate solution is added with stirring. The precipitated solids are removed by filtration and the filtrate is partitioned between ethyl acetate and water. The organic phase is dried and the solvent removed under vacuum. The residue is purified by flash chromatography (ethyl acetate) to give the title compound (Yield 317 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([S:9]([CH3:12])(=[O:11])=[O:10])[CH2:8][CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH3:12][S:9]([C:6]1([CH2:4][OH:3])[CH2:8][CH2:7]1)(=[O:11])=[O:10] |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
237 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitated solids are removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.